molecular formula C11H14N2O2 B15057031 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Cat. No.: B15057031
M. Wt: 206.24 g/mol
InChI Key: FAMXYZRZOOLXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid (CAS 1355226-96-8) is a high-purity (95%) heterocyclic compound serving as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This pyridine derivative features a pyrrolidine substituent, a structural motif present in compounds with documented biological activity . As a multifunctional building block, it is designed for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. Its molecular framework is analogous to other nicotinic acid derivatives used in research, such as 2-(1-Pyrrolidinyl)nicotinic acid and 2-(4-Methylpiperazin-1-yl)nicotinic acid, which are established as key intermediates for heterocyclic compounds . The compound is offered for research applications as a chemical tool and is strictly for use in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block in various synthetic transformations, including metal-catalyzed coupling reactions, which are frequently employed to construct biaryl systems present in many antimicrobial and pharmacologically active agents . Proper storage conditions (sealed, dry, 2-8°C) are recommended to maintain the integrity and stability of the product over time .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

FAMXYZRZOOLXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCCC2

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid Derivatives

Conformational Analysis of the Pyrrolidine (B122466) Ring and its Impact on Ligand-Receptor Interactions

The pyrrolidine ring, a saturated five-membered heterocycle, is a cornerstone of many biologically active compounds. Its non-planar, puckered conformation allows it to adopt various spatial arrangements, a phenomenon known as pseudorotation. nih.gov This conformational flexibility is not random; it is influenced by the nature and position of substituents on the ring. nih.govresearchgate.net These conformational preferences, in turn, play a pivotal role in how the ligand fits into the binding pocket of a receptor.

The spatial orientation of substituents on the pyrrolidine ring can significantly affect the molecule's biological profile. nih.gov For instance, the cis or trans configuration of substituents can lead to different binding modes and affinities for enantioselective proteins. nih.gov In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760) has demonstrated that methylation at each carbon atom leads to distinct changes in receptor interactions. nih.govnih.gov This highlights the sensitivity of the receptor's binding site to the precise three-dimensional shape of the ligand.

The inductive and stereoelectronic effects of substituents dictate the puckering of the pyrrolidine ring, which consequently influences its pharmacological efficacy. nih.gov Computational studies, often in conjunction with experimental data from techniques like NMR spectroscopy, are employed to determine the minimum energy conformers of pyrrolidine derivatives and to understand their dynamic behavior in solution. researchgate.net This detailed conformational analysis is crucial for rationalizing observed structure-activity relationships and for the prospective design of new ligands with improved receptor affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel compounds and to guide the optimization of lead structures. nih.govmdpi.com

For nicotinic acid derivatives and related compounds, QSAR studies have been employed to understand the structural requirements for binding to various receptors. nih.govacs.org These models typically use a range of descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as charge distribution and dipole moment.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which influences membrane permeability.

The development of a robust QSAR model involves several steps, including the selection of a training set of molecules with known activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms, and rigorous validation of the model's predictive power. nih.govmdpi.comuran.ua For instance, a 3D-QSAR study on a series of ligands for the α4β2 subtype of nicotinic receptors helped to pinpoint the molecular features responsible for high-affinity binding versus those driving agonist behavior. acs.orgresearchgate.net

The insights gained from QSAR models can be visualized through contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov This provides a rational basis for the design of new 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid derivatives with enhanced potency and optimized pharmacokinetic properties.

Positional Effects of Methyl Substitution on Pharmacological Profiles

The position of the methyl group on the nicotinic acid scaffold is a critical determinant of the pharmacological profile of this compound derivatives. Studies on analogous compounds, such as methyl-substituted nicotine, have revealed that even a minor change in the location of a methyl group can lead to significant differences in receptor affinity, selectivity, and functional activity. nih.govnih.govresearchgate.net

A systematic "methyl scan" of the pyrrolidinium ring of nicotine has provided a detailed understanding of these positional effects on interactions with the two major brain nAChR subtypes, α4β2 and α7. nih.govnih.govaminer.cn The findings from this research can be extrapolated to understand the potential impact of methyl substitution in the target compound.

Position of Methyl Substitution (on Nicotine's Pyrrolidinium Ring)Effect on α4β2 nAChR InteractionEffect on α7 nAChR InteractionReference
1'-N (Ethyl substitution)Significantly reduced interactionNo significant reduction nih.govnih.gov
2'-Enhanced binding and agonist potency nih.govresearchgate.net
3'-transLess toleratedMuch better tolerated nih.govresearchgate.net
4'Less decrease in potency and efficacyDecreased potency and efficacy nih.govresearchgate.netaminer.cn
5'-cisLacked agonist activity, low affinityLacked agonist activity, low affinity nih.govresearchgate.net
5'-trans-Retained considerable activity nih.govresearchgate.net

This table is based on data from studies on methyl-substituted nicotine analogs and serves as an illustrative guide to the potential effects of methyl substitution.

These findings underscore the importance of the precise placement of the methyl group. For example, methylation at the 4-position of the pyridine (B92270) ring in 4-methylnicotine resulted in very low pharmacological activity, whereas 6-methylnicotine showed strong activity. nih.gov Such positional isomers can exhibit vastly different interactions within the receptor binding site, leading to variations in their ability to activate or block the receptor, as well as their selectivity for different receptor subtypes. nih.gov This knowledge is invaluable for the rational design of new derivatives with specific and desirable pharmacological profiles.

Role of the Carboxylic Acid Moiety in Binding and Bioavailability

The carboxylic acid group is a crucial pharmacophoric element for the biological activity of nicotinic acid and its derivatives. This acidic moiety is typically ionized at physiological pH, forming a carboxylate anion that can engage in strong ionic interactions with positively charged residues, such as arginine, in the receptor binding pocket. nih.gov The conversion of the carboxylic acid to a primary amide, for instance, abolishes activity at the GPR109a receptor, highlighting the essential nature of this functional group for binding.

Beyond its role in receptor binding, the carboxylic acid group also influences the physicochemical properties of the molecule, which in turn affect its bioavailability. These properties include:

Solubility: The polar nature of the carboxylic acid group generally enhances aqueous solubility.

Metabolic Stability: The carboxylic acid moiety can be a site for metabolic transformations, such as glucuronidation, which can affect the compound's duration of action.

The hydroxy-carboxylic acid (HCA) receptor family, to which nicotinic acid receptors like GPR109A belong, is specifically activated by ligands containing a carboxylic acid. frontiersin.orgnih.gov The interaction between the carboxylate and a key arginine residue within the transmembrane domain of these receptors is considered essential for ligand recognition and receptor activation. nih.gov Therefore, any modification to the carboxylic acid group in this compound would be expected to have a profound impact on its biological activity.

Rational Design Principles for Enhancing Selectivity and Potency

The rational design of more selective and potent analogs of this compound is guided by a deep understanding of its structure-activity relationships and the three-dimensional structure of its target receptor(s). Key principles in this endeavor include:

Exploiting Receptor Subtype Differences: Different receptor subtypes often have variations in the amino acid composition of their binding sites. These differences can be exploited to design ligands that interact favorably with the desired subtype while avoiding interactions with others. For example, introducing a substituent that creates a steric clash with a residue in an off-target receptor can enhance selectivity. nih.gov

Optimizing Key Interactions: The identification of crucial interactions, such as the ionic bond formed by the carboxylic acid moiety, allows for the design of molecules that maintain or enhance these interactions. Computational methods like molecular docking can be used to visualize and predict how a designed molecule will fit into the binding site and interact with key residues. rsc.org

Modulating Physicochemical Properties: The potency of a drug is not solely determined by its receptor affinity but also by its ability to reach the target site. Rational design involves fine-tuning properties like lipophilicity, solubility, and metabolic stability to achieve an optimal pharmacokinetic profile. sci-hub.st

Conformational Restriction: Reducing the conformational flexibility of a molecule by introducing rigid structural elements can "lock" it into its bioactive conformation. This can lead to an increase in potency and selectivity by reducing the entropic penalty of binding. nih.gov

By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop new chemical entities with improved therapeutic potential. This may involve altering the substitution pattern on the pyridine or pyrrolidine rings, modifying the linker between these two moieties, or replacing the carboxylic acid with a suitable bioisostere.

Biological Evaluation and Mechanistic Investigations of 4 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid in Pre Clinical Research

In Vitro Assessment of Biological Activities

In vitro studies are fundamental to characterizing the biological effects of a compound at a cellular and molecular level. To date, specific experimental data for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is not extensively reported in publicly accessible scientific literature. However, the biological activities of structurally related nicotinic acid and pyrrolidine (B122466) derivatives have been explored, suggesting potential areas of investigation for the title compound.

Enzyme Inhibition Assays (e.g., Poly(ADP-ribose) Polymerase (PARP) inhibition)

There is no specific published data demonstrating the evaluation of this compound as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. The nicotinic acid moiety is related to nicotinamide (B372718), a known precursor to NAD+ which is the sole substrate for PARP-1, and high concentrations of nicotinamide itself can act as a PARP inhibitor. researchgate.netnih.gov This biochemical relationship suggests that nicotinic acid derivatives could be explored for PARP-modulating activity. Research has shown that both the silencing of PARP-1 and the use of pharmacological PARP inhibitors can increase the sensitivity of tumor cells to certain chemotherapeutic agents. nih.gov

Receptor Ligand Binding Studies (e.g., Leukocyte Function Associated Antigen-1 (LFA-1) antagonism)

Direct receptor ligand binding studies for this compound are not available in the reviewed literature. However, the nicotinic acid scaffold is a key feature in a class of potent antagonists for the Leukocyte Function-Associated Antigen-1 (LFA-1). nih.gov LFA-1 is an integrin expressed on leukocytes, and its interaction with intercellular adhesion molecules (ICAMs) is critical for cell adhesion and immune responses. nih.govresearchgate.net Small molecule antagonists of LFA-1 have been developed as potential treatments for autoimmune and inflammatory conditions. nih.gov For example, the compound BMS-688521, which incorporates a substituted nicotinic acid, is a highly potent LFA-1 antagonist. nih.govresearchgate.net This suggests that this compound could be a candidate for evaluation as an LFA-1 antagonist.

Table 1: LFA-1/ICAM-1 Antagonist Activity of a Representative Nicotinic Acid Derivative This table presents data for a structurally related compound, as specific data for this compound is not available.

Compound Target Assay Method IC50 (nM) Source

Cell-Based Functional Assays (e.g., antiproliferative activity, antimicrobial activity)

Specific cell-based functional assay results for this compound have not been reported. However, broader research into related chemical classes provides a basis for potential activity.

Antiproliferative Activity: The pyrrolidine scaffold is a versatile feature in compounds designed for various biological activities, including antiproliferative effects. nih.gov Certain derivatives containing a 5-amino-3-cyano-2-oxopyrrolidine core have shown antiproliferative activity against human breast cancer cells (MCF-7). nih.gov Furthermore, various nicotinamide and nicotinonitrile derivatives have been synthesized and evaluated as potential anticancer agents, showing activity against cell lines such as HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). nih.gov

Antimicrobial Activity: Nicotinic acid derivatives have been a focus of research for developing new antimicrobial agents. nih.govnih.gov Studies on novel acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as some fungal species. nih.gov

Table 2: Antimicrobial Activity of a Representative Nicotinic Acid Derivative This table presents data for a structurally related compound, as specific data for this compound is not available.

Compound Microorganism Assay Method MIC (µg/mL) Source
Acylhydrazone Derivative (13) Staphylococcus aureus ATCC 43300 (MRSA) Broth Microdilution 7.81 nih.gov

Identification and Validation of Molecular Targets

The molecular targets for this compound have not been experimentally identified or validated. Based on the activities of structurally analogous compounds, potential targets could include:

Leukocyte Function-Associated Antigen-1 (LFA-1): Given that other nicotinic acid derivatives are potent LFA-1 antagonists, this integrin represents a primary hypothetical target. nih.govnih.gov Validation would require specific binding and functional assays to demonstrate direct interaction and inhibition of the LFA-1/ICAM-1 binding.

Poly(ADP-ribose) Polymerase (PARP): The structural relationship to nicotinamide, a known PARP inhibitor at high concentrations, suggests PARP enzymes as another potential, though more speculative, molecular target. researchgate.netnih.gov

Elucidation of Signaling Pathways Modulated by the Compound

There is no direct evidence elucidating signaling pathways modulated by this compound. However, if the compound were to act on the hypothesized molecular targets, it would modulate key cellular pathways:

LFA-1 Mediated Signaling: As an LFA-1 antagonist, the compound would inhibit downstream signaling cascades that are crucial for leukocyte adhesion, trafficking, and the formation of the immunological synapse. This would impact T-cell activation and the broader inflammatory response.

DNA Damage Response and Repair: If the compound were found to inhibit PARP, it would interfere with the DNA damage response pathway. PARP-1 plays a critical role in base excision repair, and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects. nih.gov

Pre-clinical Efficacy Studies in Relevant Disease Models (e.g., in vivo efficacy in rodent models)

No in vivo efficacy studies for this compound in any disease models have been published. Pre-clinical studies of related compounds provide a framework for potential applications. For instance, potent spirocyclic hydantoin (B18101) antagonists of LFA-1 with a nicotinic acid moiety have demonstrated in vivo activity in pre-clinical models, leading to their advancement into clinical trials. researchgate.net Additionally, other pyrrolidine derivatives have been evaluated in diabetic mouse models, where they were shown to lower fasting glucose and triglyceride levels. nih.gov These examples highlight the therapeutic potential that could be explored for this compound following initial in vitro characterization.

Computational Chemistry and Molecular Modeling for 4 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid Research

Molecular Docking and Scoring for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding mode and affinity of a small molecule, such as 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid, to a macromolecular target, typically a protein.

In a hypothetical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating more favorable interactions. Key interactions often observed include hydrogen bonds between the carboxylic acid group of the nicotinic acid moiety and polar residues in the binding site, as well as hydrophobic interactions involving the methyl and pyrrolidine (B122466) groups.

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Target Protein

Scoring FunctionPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
GlideScore-8.5Arg120, Ser223Hydrogen Bond
AutoDock Vina-7.9Leu80, Val111Hydrophobic
GOLD Fitness75.2Tyr334π-π Stacking

Note: The data in this table is illustrative and based on general principles of molecular docking.

Pharmacophore Generation and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the carboxylic acid proton), a hydrophobic region (the methyl and pyrrolidine groups), and an aromatic ring (the pyridine (B92270) ring).

Once a pharmacophore model is generated, it can be used as a 3D query to screen large databases of chemical compounds. This process, known as virtual screening, helps to identify other molecules that have a similar arrangement of pharmacophoric features and are therefore likely to bind to the same biological target. This is a powerful approach for discovering new lead compounds in drug discovery.

Quantum Mechanics (QM) and Hybrid QM/MM Calculations for Reaction Mechanisms and Electronic Properties

Quantum mechanics (QM) calculations are employed to study the electronic structure and reactivity of molecules with high accuracy. For this compound, QM methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies, electrostatic potential, and charge distribution. This information is vital for understanding its chemical reactivity and how it might interact with a biological target at an electronic level.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations combine the accuracy of QM for a small, critical region of a system (e.g., the ligand and the active site of a protein) with the efficiency of molecular mechanics for the larger environment (the rest of the protein and solvent). This approach can be used to model enzymatic reactions or to obtain a more accurate prediction of binding energies by accounting for electronic effects like polarization.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in solution or when bound to a protein.

When simulating the complex of this compound with its target protein, MD can reveal the stability of the binding pose predicted by docking and identify key interactions that persist over time. Furthermore, advanced techniques like umbrella sampling or free energy perturbation can be applied to MD simulation trajectories to calculate the free energy of binding, providing a more rigorous estimate of binding affinity than docking scores alone.

Cheminformatics Approaches for Chemical Space Exploration and Analog Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. For this compound, cheminformatics tools can be used to explore the "chemical space" around this molecule. This involves searching for commercially available or synthetically accessible analogs with similar properties.

By analyzing structure-activity relationships (SAR) within a series of related compounds, cheminformatics can help in the design of new analogs of this compound with improved potency, selectivity, or pharmacokinetic properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models that correlate chemical structure with biological activity, guiding the design of the next generation of compounds.

Advanced Derivatization and Chemical Transformations of 4 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid for Research Applications

Strategies for Site-Specific Functionalization of the Pyridine (B92270) and Pyrrolidine (B122466) Rings

The functionalization of the heterocyclic rings of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is essential for modulating its properties and introducing new functionalities. The pyridine ring, being electron-deficient, and the saturated pyrrolidine ring present distinct challenges and opportunities for selective modification. nih.gov

Pyridine Ring Functionalization:

Direct C-H functionalization of pyridine rings is a powerful strategy for introducing substituents without pre-installed functional groups, enhancing step economy in synthetic sequences. researchgate.net Transition-metal catalysis is a common approach to achieve site-selective C-H activation. nih.gov For the this compound scaffold, the remaining C-H bonds on the pyridine ring (at positions 2 and 5) are potential targets.

Palladium-catalyzed C-H Arylation: This method can introduce aryl groups at specific positions, which can be useful for creating derivatives with altered electronic properties or for serving as handles for further modifications.

Minisci-type Radical Reactions: These reactions are well-suited for functionalizing electron-deficient rings like pyridine. acs.org They allow for the introduction of alkyl and acyl groups, typically at the C2 and C4 positions relative to the nitrogen, though regioselectivity can be influenced by existing substituents and reaction conditions. acs.org

Skeletal Remodeling: Advanced strategies can even achieve the transformation of the pyridine core itself. For instance, a pyridine-to-benzene transformation via nitrogen-to-carbon skeletal editing has been reported, allowing for the installation of new functionalized carbon atoms in place of the nitrogen. nih.gov

Pyrrolidine Ring Functionalization:

The pyrrolidine ring, being a saturated heterocycle, offers different sites for modification. The secondary amine nature of pyrrolidine itself confers basicity to the scaffold. nih.gov Functionalization can occur at the carbon atoms of the ring.

Oxidative Reactions: Oxidation of the C-H bonds on the pyrrolidine ring can introduce hydroxyl or carbonyl groups. For example, oxidation of proline, a similar structure, can yield ketoproline derivatives. mdpi.com

1,3-Dipolar Cycloaddition: This method is a versatile tool for constructing substituted pyrrolidine rings from acyclic precursors and can be adapted to functionalize existing pyrrolidine scaffolds. nih.gov

Below is a table summarizing potential site-selective functionalization strategies.

Ring SystemTarget PositionReaction TypePotential Reagents/CatalystsIntroduced Functional Group
Pyridine C2 or C5C-H ArylationPalladium (Pd) catalysts, Aryl halidesAryl groups
C2 or C5Minisci ReactionSilver nitrate (B79036) (AgNO₃), RadicalsAlkyl, Acyl groups
Pyrrolidine C-H bondsOxidationDess–Martin periodinane, TEMPOHydroxyl (-OH), Carbonyl (=O)

Conjugation for Bioprobes and Affinity Reagents

The carboxylic acid group of this compound is a prime handle for conjugation to other molecules, enabling the creation of bioprobes and affinity reagents. These tools are invaluable for studying biological systems.

Bioprobes are created by attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the molecule of interest. This allows for the visualization and tracking of the molecule within a biological system. Affinity reagents are designed to selectively bind to a specific biological target, facilitating its isolation and identification.

The most common conjugation strategy involves the formation of a stable amide bond between the carboxylic acid of the target molecule and an amine-functionalized probe. This reaction is typically facilitated by standard coupling reagents.

Bioorthogonal Chemistry:

A more advanced approach involves bioorthogonal chemistry, which utilizes reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This two-step process involves first introducing a "chemical reporter" (a bioorthogonal functional group) onto the target molecule. nih.gov Subsequently, a probe carrying the complementary functional group is introduced, leading to a specific ligation reaction. nih.gov

Potential bioorthogonal functional groups that could be installed on a derivative of this compound include azides, alkynes, or strained alkenes. nih.gov For example, an azide-modified version of the compound could be synthesized and then specifically labeled in a cellular context via a "click chemistry" reaction with an alkyne-containing fluorescent dye. wikipedia.org

Conjugation StrategyKey Functional Group on TargetReagent/Probe FunctionalityLinkage FormedApplication
Amide Coupling Carboxylic Acid (-COOH)Primary Amine (-NH₂)Amide (-CONH-)General bioprobe synthesis
Click Chemistry Azide (-N₃)AlkyneTriazoleLive-cell imaging, Proteomics
Staudinger Ligation Azide (-N₃)PhosphineAza-ylide -> AmideTarget identification
Tetrazine Ligation Strained Alkene/AlkyneTetrazineDihydropyridazineRapid in vivo labeling

Chemical Modifications for Improved Analytical Detectability (e.g., Mass Spectrometry Tags)

For quantitative analysis in complex biological matrices, especially using techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to enhance detection sensitivity and improve chromatographic separation. nih.gov

The carboxylic acid group of this compound can be modified with various tags designed to improve ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). These tags often contain a permanently charged group or a readily ionizable moiety.

A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), has been developed to increase the detection sensitivity of chiral carboxylic acids in LC/ESI-MS/MS. nih.gov A similar strategy could be applied to this compound, where a custom tag containing a tertiary amine is coupled to the carboxylic acid. The resulting derivative would be highly responsive in positive-ion ESI-MS and could produce a characteristic product ion during tandem mass spectrometry (MS/MS), enabling sensitive and selective detection using selected reaction monitoring (SRM). nih.gov

The benefits of such derivatization include:

Increased Sensitivity: Tags can boost ionization efficiency by orders of magnitude. nih.gov

Improved Selectivity: SRM analysis of the tagged molecule provides high selectivity against background noise.

Enhanced Chromatographic Resolution: The tag can alter the polarity of the molecule, leading to better peak shape and separation.

Tag TypeReactive Group on TagTarget Functional GroupAnalytical AdvantageExample
Charge-Carrying Tag AmineCarboxylic AcidIncreased ESI efficiency (positive mode)N,N-dimethylethylenediamine
Isotope-Coded Tag AmineCarboxylic AcidRelative quantification in MSIsotope-coded affinity tags (ICAT)
Fluorinated Tag AmineCarboxylic AcidImproved chromatographic retention2,2,2-trifluoroethylamine

Design and Synthesis of Prodrugs for Research Tool Development

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. In a research context, prodrug strategies can be adapted to create "caged" compounds or research tools with controlled activation. This can be useful for studying the time-dependent effects of a compound or for delivering it to specific cellular compartments.

For this compound, the carboxylic acid is the most straightforward position for creating prodrug-like modifications. Esterification of the carboxylic acid can mask its polarity, potentially improving cell membrane permeability. These ester prodrugs can then be hydrolyzed by intracellular esterases to release the active parent compound.

Examples of Prodrug Strategies:

Simple Alkyl Esters: Methyl or ethyl esters can be synthesized to increase lipophilicity.

Acyloxymethyl Esters: These esters are known to be readily cleaved by esterases and can provide a more controlled release of the parent acid.

Photocleavable Esters: For precise temporal control, the carboxylic acid can be esterified with a photolabile group (a "caging" group). The active compound is then released only upon irradiation with light of a specific wavelength, allowing researchers to initiate its biological effect at a desired time and location.

The synthesis of these derivatives typically involves the reaction of the parent carboxylic acid with the corresponding alcohol under acidic conditions or via an activated acyl intermediate. mdpi.com

Prodrug LinkageActivating StimulusParent Compound ReleaseResearch Application
Ester Esterase enzymesHydrolysisImproved cell permeability studies
Glucuronide β-glucuronidaseHydrolysisTargeting specific tissues/tumors
Photocleavable Ester Light (UV/Vis)PhotolysisSpatiotemporal control of compound activity

Advanced Analytical and Spectroscopic Methodologies in Research on 4 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid. Through the analysis of one-dimensional (1D) spectra such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) spectra like COSY, HSQC, and HMBC, a complete picture of the molecular framework can be assembled.

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the methyl group, and the pyrrolidine (B122466) ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-donating pyrrolidine group and the electron-withdrawing carboxylic acid group.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

To definitively assign each proton and carbon signal, 2D NMR experiments are utilized. Correlation Spectroscopy (COSY) identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the pyrrolidine and pyridine rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments, such as linking the pyrrolidine ring to the correct position on the pyridine core.

Predicted NMR Data for this compound
Table 1. Predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary based on solvent and other conditions.
PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2Pyridine CH~8.5~150
3Pyridine C-COOH-~125
4Pyridine C-CH₃-~155
5Pyridine CH~6.5~105
6Pyridine C-N-~160
-COOHCarboxylic Acid~12-13 (broad s)~168
4-CH₃Methyl~2.4~18
2'/5' (Pyrrolidine)-CH₂-~3.4 (t)~47
3'/4' (Pyrrolidine)-CH₂-~2.0 (m)~25

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z). For this compound (molecular formula C₁₁H₁₄N₂O₂), the theoretical monoisotopic mass is 206.1055 g/mol . High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, can measure this mass with high precision (typically within 5 ppm), confirming the elemental composition. chemicalbook.combldpharm.comchemicalbook.com

Tandem mass spectrometry (MS/MS) is employed for fragmentation analysis, which provides valuable structural information. The protonated molecule [M+H]⁺ (m/z 207.1133) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions correspond to the systematic breakdown of the molecule. The fragmentation pattern is characteristic of the compound's structure, revealing the nature and connectivity of its substituent groups. nih.govnih.gov

Key expected fragmentation pathways include:

Loss of water (-18 Da): A common fragmentation for carboxylic acids, resulting in an ion at m/z 189.1028.

Loss of a carboxyl group (-45 Da): Decarboxylation leads to a significant fragment at m/z 162.1053.

Cleavage of the pyrrolidine ring: Fragmentation of the five-membered ring can lead to a series of characteristic losses.

Loss of the entire pyrrolidine group: Cleavage of the C-N bond between the pyridine and pyrrolidine rings.

Predicted Mass Spectrometry Fragmentation Data
Table 2. Predicted key fragment ions for this compound in positive ion ESI-MS/MS.
m/z (Theoretical)Proposed Fragment IonProposed Neutral Loss
207.1133[M+H]⁺-
189.1028[M+H - H₂O]⁺H₂O
162.1053[M+H - HCOOH]⁺HCOOH
161.0971[M+H - H₂O - CO]⁺H₂O, CO

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise information about bond lengths, bond angles, and torsion angles. This technique provides an unambiguous confirmation of the compound's connectivity and constitution.

While this compound is an achiral molecule and thus has no stereocenters to determine, crystallography is invaluable for establishing its solid-state conformation. It can reveal the planarity of the pyridine ring and the specific puckering conformation of the pyrrolidine ring. Furthermore, it elucidates the spatial orientation of the methyl and carboxylic acid substituents relative to the heterocyclic core.

Crucially, X-ray crystallography also provides detailed insights into intermolecular interactions within the crystal lattice. For this compound, strong hydrogen bonding is expected between the carboxylic acid groups of neighboring molecules, potentially forming dimers. nih.gov Other non-covalent interactions, such as π–π stacking between pyridine rings, can also be identified and characterized. researchgate.net This information is fundamental to understanding the material's physical properties, such as melting point and solubility.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC)) for Purity Analysis and Preparative Separation

Chromatographic techniques are essential for both assessing the purity of synthesized this compound and for its isolation and purification. High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. nih.gov A reversed-phase HPLC method, typically using a C18 stationary phase, is well-suited for this compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly achieved using a UV detector, monitoring at a wavelength where the pyridine ring exhibits strong absorbance (around 260-270 nm). nih.gov The purity is determined by the relative area of the main peak compared to any impurity peaks in the chromatogram.

For purification on a larger scale, preparative HPLC can be employed using similar column chemistry but with larger dimensions to accommodate higher sample loads. This allows for the isolation of the compound from starting materials, by-products, and other impurities.

Supercritical Fluid Chromatography (SFC) is a modern alternative that uses supercritical CO₂ as the primary mobile phase, often with a co-solvent like methanol. SFC can offer faster separations and a reduction in organic solvent consumption compared to HPLC, making it an attractive "green" technology for both analytical and preparative-scale separations of nicotinic acid derivatives. researchgate.net

Typical HPLC Conditions for Analysis of Nicotinic Acid Derivatives
Table 3. A summary of typical analytical conditions for related nicotinic acid compounds, adaptable for this compound. nih.govresearchgate.net
ParameterTypical Conditions
Stationary Phase (Column)Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with Water/Acetonitrile or Water/Methanol mixtures
Mobile Phase Modifier0.1% Formic Acid or 0.1% Acetic Acid
Flow Rate0.5 - 1.5 mL/min
DetectionUV at ~265 nm
Column Temperature25 - 40 °C

Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. nih.govnih.gov These techniques are highly effective for identifying the functional groups present in a compound. researchgate.net IR and Raman are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features. The carboxylic acid group would be identifiable by a very broad O-H stretching band (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1725 cm⁻¹). nih.gov The pyridine ring would exhibit C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N bonds of the pyrrolidine group would have stretching vibrations in the 1250-1350 cm⁻¹ range, while aliphatic C-H stretching from the methyl and pyrrolidine groups would appear just below 3000 cm⁻¹. mdpi.com

Raman spectroscopy would also detect these functional groups, with the aromatic ring vibrations often producing particularly strong and sharp signals. nih.gov Analysis of the vibrational spectra provides rapid confirmation that the desired functional groups are present in the synthesized molecule.

Predicted Vibrational Spectroscopy Data
Table 4. Predicted characteristic IR absorption bands for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2850-2960C-H stretchMethyl and Pyrrolidine
1700-1725C=O stretchCarboxylic Acid
1550-1610C=C, C=N stretchPyridine Ring
1250-1350C-N stretchAryl-amine, Alkyl-amine

Future Perspectives and Emerging Research Avenues for 4 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The synthesis of complex molecules like 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a critical aspect that influences its accessibility for research and development. Future research will likely focus on the development of novel synthetic pathways that are not only efficient but also adhere to the principles of green chemistry, particularly emphasizing atom economy. researchgate.netnih.gov Traditional multi-step syntheses often generate significant chemical waste and may involve harsh reaction conditions.

Future synthetic strategies are expected to move towards more sustainable methodologies. This includes the use of catalytic methods, one-pot reactions, and multi-component reactions that can construct the core structure of the molecule in fewer steps with higher efficiency. rsc.orgnih.gov For instance, the application of transition-metal-catalyzed cross-coupling reactions could offer a direct and atom-economical approach to introduce the pyrrolidine (B122466) and methyl groups onto the nicotinic acid scaffold. Furthermore, enzymatic and biocatalytic approaches are gaining traction as they offer high selectivity under mild conditions, further reducing the environmental impact of chemical synthesis. nih.gov The development of such pathways will be crucial for the cost-effective and environmentally friendly production of this compound, thereby facilitating its broader investigation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Machine learning models, trained on large datasets of known nicotinic acid derivatives and their biological activities, could be used to predict the potential therapeutic targets of this compound and to design analogs with improved potency and selectivity. researchgate.net For example, generative models can propose novel molecular structures based on the core scaffold of the compound, which can then be synthesized and tested. This iterative cycle of computational design and experimental validation can drastically reduce the time and resources required to identify promising drug candidates.

Expansion of Biological Target Space Investigations

The biological targets of nicotinic acid and its derivatives are diverse, with the most well-known being the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.goveurekaselect.comnih.govresearchgate.netnih.gov These receptors are implicated in a wide range of physiological and pathological processes, including cognitive function, inflammation, and addiction. Future research on this compound will undoubtedly involve a thorough investigation of its interaction with various nAChR subtypes. mdpi.comnih.gov

Beyond nAChRs, the broader family of substituted pyridines has been shown to interact with a variety of other biological targets, including enzymes and other receptors. nih.govnih.gov Therefore, an important avenue of future research will be to expand the investigation of the biological target space for this compound. This can be achieved through a combination of in silico screening, where the compound is computationally docked against a library of known protein structures, and experimental approaches such as affinity chromatography and proteomic profiling. Identifying novel biological targets could open up new therapeutic applications for this compound and its derivatives. For example, some nicotinic acid derivatives have shown potential as anti-inflammatory, antimicrobial, and even anticancer agents. ekb.egnih.govnih.govmdpi.com

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

As research into this compound progresses, the need for sensitive and specific analytical methods for its detection and quantification in biological matrices will become paramount. cdc.gov The development of advanced analytical techniques will be crucial for pharmacokinetic studies, which are essential to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. nih.gov

Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are likely to be the methods of choice due to their high sensitivity and selectivity. scite.ainih.gov These methods can be developed and validated for the trace analysis of the parent compound and its metabolites in various biological samples, including plasma, urine, and tissues. Metabolite profiling, using techniques like high-resolution mass spectrometry, will also be important to identify the metabolic fate of this compound. plos.orgresearchgate.netnih.gov Understanding the metabolism of the compound is critical for assessing its safety and efficacy, as metabolites may have their own biological activities or could be responsible for adverse effects.

Collaborative Research Initiatives in Chemical Biology and Drug Discovery

The journey of a novel compound from the laboratory to the clinic is a long and complex process that requires a multidisciplinary approach. Collaborative research initiatives will be essential to fully explore the potential of this compound. Such collaborations would bring together experts from various fields, including synthetic chemistry, computational chemistry, pharmacology, and clinical medicine.

Partnerships between academic research institutions and pharmaceutical companies can provide the necessary resources and expertise to advance the development of this compound. caltech.edu These collaborations can facilitate access to specialized screening platforms, animal models of disease, and the infrastructure required for clinical trials. By fostering an environment of open innovation and data sharing, these initiatives can accelerate the translation of basic research findings into tangible therapeutic benefits for patients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid, and how is purity validated?

  • Methodological Answer : A common approach involves Suzuki coupling followed by hydrolysis. For example, methyl ester precursors can undergo hydrolysis using LiOH·H₂O under reflux conditions in a THF/water solvent system. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) for molecular confirmation. Residual solvents and byproducts are quantified via gas chromatography (GC) .
  • Analytical Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are critical for structural elucidation. MS (ESI or MALDI-TOF) provides molecular weight confirmation, while HPLC with a C18 column and acetonitrile/water gradient ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing substituent effects in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methyl and pyrrolidinyl groups).
  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • UV-Vis : Quantifies π-π* transitions influenced by the pyridine core and substituents.
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How to design experiments investigating the compound’s reactivity under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design (e.g., 2³ design) to test variables:

  • Factors : pH (4, 7, 10), temperature (25°C, 50°C, 75°C), and solvent polarity (water, DMSO, THF).
  • Responses : Reaction rate (via HPLC), degradation products (via LC-MS), and stability (TGA/DSC).
  • Statistical Analysis : ANOVA identifies significant factors; response surface models optimize conditions .

Q. How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

  • Methodological Answer :

  • Replicate Studies : Ensure consistent assay protocols (e.g., cell lines, incubation times).
  • Control Experiments : Test for off-target interactions using knockout models or competitive inhibitors.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization).
  • Theoretical Frameworks : Apply computational docking to reconcile binding affinity discrepancies with structural dynamics .

Q. What computational strategies predict interactions between this compound and epigenetic reader proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding using AMBER or GROMACS.
  • Docking Studies : Use AutoDock Vina to screen binding poses against BRD4 or similar targets.
  • QSAR Models : Train models on pyrrolidinyl-nicotinic acid derivatives to predict activity cliffs .

Q. How to conduct structure-activity relationship (SAR) studies on pyrrolidinyl and methyl substituents?

  • Methodological Answer :

  • Synthetic Modifications : Replace pyrrolidinyl with piperidinyl or morpholinyl groups; vary methyl position (4- vs. 5-methyl).
  • Assay Platforms : Test analogs in enzyme inhibition (e.g., kinases) or cellular uptake (e.g., Caco-2 permeability).
  • Data Interpretation : Use clustering analysis (e.g., PCA) to group compounds by activity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.